1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine
Overview
Description
“1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine” is a compound with the molecular formula C15H23N3 . It is also known as "[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)benzyl]amine" .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The IUPAC name is “[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)phenyl]methanamine” and its InChI Key is UQNMTLIVIOFSQQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 245.36 . It has a boiling point of 380.1±32.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Enantioselective Iso-Pictet-Spengler Reactions
Research by Heike Schönherr and J. L. Leighton (2012) focused on the direct, one-pot, and highly enantioselective iso-Pictet-Spengler reactions involving 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine. These reactions provided access to underexplored indole-based core structure motifs, crucial in medicinal chemistry.
Hydrogen Bonding of Bidentate Pyrrolide-Imine Schiff Base Ligands
M. Akerman and Victoria A. Chiazzari (2014) conducted a study on pyrrolide-imine Schiff base compounds, including derivatives of this compound. This research involved synthesizing these compounds and analyzing their structures through X-ray diffraction, revealing significant insights into hydrogen bonding and molecular interactions.
Novel Heterocyclic Systems Synthesis
G. Mokrov et al. (2011) explored the synthesis of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones involving reactions with this compound. This study led to the creation of various novel heterocyclic systems, contributing to advancements in organic chemistry.
Anticonvulsant Activity of Schiff Bases
S. Pandey and R. Srivastava (2011) investigated the anticonvulsant activity of novel Schiff bases of 3-aminomethyl pyridine, including derivatives of this compound. This research contributed to the development of potential anticonvulsant agents.
Photocytotoxicity of Iron(III) Complexes
Uttara Basu et al. (2014) studied Iron(III) complexes for cellular imaging and photocytotoxicity, incorporating this compound. These complexes showed significant potential in cancer treatment through their ability to generate reactive oxygen species under red light.
Properties
IUPAC Name |
[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c16-10-13-3-5-14(6-4-13)11-17-8-9-18-7-1-2-15(18)12-17/h3-6,15H,1-2,7-12,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMTLIVIOFSQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)CC3=CC=C(C=C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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